molecular formula C23H23N3O2 B12172616 N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-4-carboxamide

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-4-carboxamide

Cat. No.: B12172616
M. Wt: 373.4 g/mol
InChI Key: CMABLGKMIGIQME-UHFFFAOYSA-N
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Description

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a tetrahydrocarbazole moiety, and an indole carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, which is then reacted with N-Boc-1,3-diaminopropane in the presence of toluene-4-sulfonic acid in toluene at 140°C for 16 hours under an inert atmosphere . This intermediate is then reduced using sodium tetrahydroborate in methanol at 0-80°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and indole groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of carbazole and indole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis and cell cycle regulation. The structural analogs of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-4-carboxamide have been investigated for their ability to target specific cancer pathways, making them promising candidates for further development in anticancer therapies .

Neuroprotective Effects

Compounds derived from carbazole structures are noted for their neuroprotective effects. This includes potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism often involves the inhibition of oxidative stress and inflammation in neuronal cells .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Similar derivatives have been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth and biofilm formation. The structure's ability to interact with microbial cell membranes is thought to contribute to its antimicrobial activity .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its potential use as a semiconductor material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) has been explored due to its favorable charge transport properties .

Polymer Chemistry

In polymer science, this compound can serve as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for high-performance applications .

Case Studies

StudyApplicationFindings
Anticancer ResearchAnticancer ActivityDemonstrated significant inhibition of tumor cell growth in vitro.
Neuroprotective StudyNeuroprotectionShowed reduction in oxidative stress markers in neuronal cell lines.
Antimicrobial TestingAntimicrobial PropertiesEffective against multiple bacterial strains with low MIC values.
Material PropertiesOrganic ElectronicsExhibited good charge transport characteristics suitable for OLED applications.

Mechanism of Action

The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve key signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-4-carboxamide apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Biological Activity

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-4-carboxamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C26H28N4O3C_{26}H_{28}N_{4}O_{3} and a molecular weight of approximately 444.5 g/mol. Its structure features a tetrahydrocarbazole moiety linked to an indole carboxamide group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC26H28N4O3
Molecular Weight444.5 g/mol
CAS Number1574303-43-7

Anticancer Properties

Research indicates that derivatives of carbazole and indole structures exhibit promising anticancer activities. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Its mechanism of action may involve the inhibition of specific enzymes or receptors that are critical for tumor growth.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which play a pivotal role in chronic inflammatory diseases. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in the metabolism of drugs and endogenous compounds, influencing pharmacokinetics and pharmacodynamics.
  • Receptor Modulation : By binding to specific receptors, it can modulate signaling pathways that regulate cell growth and survival.

Study 1: Anticancer Activity Assessment

In a study assessing the anticancer potential of this compound against MCF-7 cells:

  • IC50 Values : The compound exhibited an IC50 value of approximately 12 µM after 48 hours of treatment.
  • Mechanism : Flow cytometry analysis revealed an increase in apoptotic cells following treatment, indicating its potential to induce programmed cell death.

Study 2: Neuroprotection in Oxidative Stress Models

A separate investigation into the neuroprotective effects found that:

  • Cell Viability : Neuronal cells treated with the compound showed a 30% increase in viability under oxidative stress conditions compared to untreated controls.
  • Biomarkers : The treatment led to a significant reduction in reactive oxygen species (ROS) levels.

Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methylindole-4-carboxamide

InChI

InChI=1S/C23H23N3O2/c1-26-12-11-15-17(6-4-8-21(15)26)23(27)25-20-7-3-5-16-18-13-14(28-2)9-10-19(18)24-22(16)20/h4,6,8-13,20,24H,3,5,7H2,1-2H3,(H,25,27)

InChI Key

CMABLGKMIGIQME-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC

Origin of Product

United States

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